![molecular formula C9H7NO3S B2699767 (3-oxo-2,1-benzisothiazol-1(3H)-yl)acetic acid CAS No. 55114-02-8](/img/structure/B2699767.png)
(3-oxo-2,1-benzisothiazol-1(3H)-yl)acetic acid
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Description
“(3-oxo-2,1-benzisothiazol-1(3H)-yl)acetic acid” is a chemical compound with the molecular formula C9H7NO3S . It is also known by other synonyms such as “2,1-Benzisothiazole-1(3H)-acetic acid, 3-oxo-” and "2-(3-Oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid" .
Molecular Structure Analysis
The molecular structure of “(3-oxo-2,1-benzisothiazol-1(3H)-yl)acetic acid” is defined by its molecular formula, C9H7NO3S . The molecular weight of this compound is 209.22 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-oxo-2,1-benzisothiazol-1(3H)-yl)acetic acid” are defined by its molecular structure. It has a molecular formula of C9H7NO3S and a molecular weight of 209.22 . Additional properties such as melting point, boiling point, solubility, and spectral data would typically be found in a material safety data sheet (MSDS) or similar resources.Scientific Research Applications
Charge Density Analysis
The study of the charge density of biologically active molecules, such as (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a compound related to (3-oxo-2,1-benzisothiazol-1(3H)-yl)acetic acid, provides insights into their molecular structure and dynamics. X-ray diffraction and quantum chemical calculations have been employed to determine the molecule's structure in both crystal and gas phases. This research highlights the importance of understanding intermolecular interactions, such as hydrogen bonds, in the solid state, which are crucial for the compound's biological activity and material properties (Wang et al., 2016).
Reactivity with Nucleophiles
The chemistry of 2,1-benzisothiazoles has been explored through reactions with nucleophiles, leading to the synthesis of various 3-substituted products. These reactions are fundamental for the preparation of (2,1-Benzisothiazol-3-yl)acetic acid, an auxin analogue, demonstrating the compound's versatility in synthetic organic chemistry (Davis et al., 1975).
Crystal Structure Elucidation
The crystal structure analysis of compounds like febuxostat-acetic acid provides a deep understanding of molecular interactions in the solid state. Such studies are essential for designing materials with specific properties, as they reveal the arrangements and interactions that dictate the compound's behavior and stability (Wu et al., 2015).
Heterocyclic Compound Synthesis
Research into heterocyclic oxyacetic acid derivatives, including those with a benzisothiazole core, underlines the potential for developing new diuretics. These studies not only expand the understanding of the chemical space of benzisothiazoles but also pave the way for new therapeutic agents (Shutske et al., 1983).
Aldose Reductase Inhibition
The synthesis and testing of oxadiazol-yl-acetic acids and oxazol-yl-acetic acids for aldose reductase inhibition showcase the potential of benzisothiazole derivatives in addressing conditions like cataracts. These findings are instrumental in drug development, particularly in identifying candidates for topical treatments in visual impairment models (La Motta et al., 2008).
properties
IUPAC Name |
2-(3-oxo-2,1-benzothiazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14-10/h1-4H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUQBPKTERUXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SN2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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